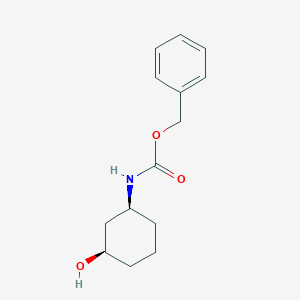

Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate

説明

Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C15H21NO3 It is a derivative of cyclohexanol and is characterized by the presence of a benzyl carbamate group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate typically involves the protection of amino groups using benzyl chloroformate. The reaction conditions often include the use of bases such as LDA (Lithium Diisopropylamide) or Py (Pyridine) and solvents like N,N-dimethylacetamide . The reaction is carried out at room temperature or slightly elevated temperatures to ensure the selective protection of the amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: Using reagents like KMnO4 (Potassium Permanganate) or OsO4 (Osmium Tetroxide).

Reduction: Employing agents such as H2/Ni (Hydrogen/Nickel) or LiAlH4 (Lithium Aluminium Hydride).

Substitution: Involving nucleophiles like RLi (Organolithium Reagents) or RMgX (Grignard Reagents).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution at elevated temperatures.

Reduction: H2/Ni under hydrogenation conditions.

Substitution: RMgX in anhydrous ether solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate is a compound of increasing interest in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry and pharmacology, as well as its implications in other fields.

Chemical Properties and Structure

This compound is characterized by a carbamate functional group attached to a cyclohexyl ring. The specific stereochemistry at the 1S and 3R positions contributes to its biological activity. Understanding the structure-activity relationship is crucial for optimizing its use in various applications.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders. Research indicates that compounds with similar structures can act as selective modulators of neurotransmitter receptors.

ALK-2 Inhibition

Recent studies have highlighted the compound's role as an inhibitor of Activin receptor-like kinase 2 (ALK-2), which is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP). Inhibitors of ALK-2 are being explored for their potential to prevent abnormal bone growth, making this compound a valuable candidate for further investigation in this area .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its structural analogs have demonstrated the ability to protect neuronal cells from apoptosis, indicating that this compound could have similar properties worth exploring .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Compounds with similar structures have been shown to possess antimicrobial properties, suggesting that this compound could be evaluated for efficacy against plant pathogens.

Material Science

In material science, derivatives of carbamates are being studied for their utility in creating polymers with specific properties. The unique characteristics of this compound may enable the development of new materials with enhanced durability or biodegradability.

Case Study 1: ALK-2 Modulation

A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited ALK-2 activity in vitro. The results indicated a dose-dependent response, suggesting that further optimization could lead to potent therapeutic agents against conditions like FOP .

Case Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotection, researchers found that compounds similar to this compound significantly reduced oxidative stress markers in neuronal cell cultures. This study supports the hypothesis that this compound could be developed into a neuroprotective agent .

作用機序

The mechanism of action of Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl carbamate group can form stable complexes with these targets, inhibiting their activity or modifying their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent bonding .

類似化合物との比較

- Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate

- Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

- Benzyl ((1S,3R)-3-hydroxymethyl)cyclohexyl)carbamate

Uniqueness: Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of both hydroxyl and carbamate functional groups. This combination allows for selective reactions and interactions, making it a valuable compound in synthetic chemistry and drug design .

生物活性

Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate, also known as Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- Functional Groups : Benzyl group, carbamate moiety, hydroxyl group on the cyclohexyl ring.

The compound's structure facilitates various chemical reactions, including hydrolysis and esterification, which are crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. Preliminary studies suggest that it may interact with opioid receptors, indicating potential analgesic properties.

1. Antimicrobial Activity

Research has indicated that related carbamates exhibit promising antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while being ineffective against Gram-negative strains . The mechanism appears to involve targeting the bacterial cell wall, akin to the action of vancomycin.

2. Analgesic Properties

This compound has been investigated for its potential analgesic effects. Initial findings suggest that it may act on pain pathways within the central nervous system. Further studies are required to elucidate the specific mechanisms involved.

3. Enzyme Inhibition

The compound has been studied for its enzyme inhibition capabilities. Its structural components allow it to interact with various enzymes, potentially modulating their activity and influencing biochemical pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Benzyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | Cyclopentyl derivative | Moderate antibacterial activity |

| Benzyl N-[(1R,3S)-3-hydroxycycloheptyl]carbamate | Cycloheptyl derivative | Potential analgesic effects |

This comparison highlights the unique aspects of this compound in terms of its ring size and stereochemistry, which may influence its reactivity and biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Antimicrobial Activity : A series of (3-benzyl-5-hydroxyphenyl)carbamates showed significant inhibitory effects against drug-resistant Gram-positive bacteria. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 4-8 µg/ml against Staphylococcus aureus strains .

- Antitubercular Activity : Research on 3-hydroxyphenylcarbamates demonstrated their efficacy against Mycobacterium tuberculosis, showcasing MIC values ranging from 0.625 to 6.25 µg/mL for various derivatives .

特性

IUPAC Name |

benzyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIZIYCXUSGNLZ-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501212190 | |

| Record name | Phenylmethyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750649-43-5 | |

| Record name | Phenylmethyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750649-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。